

# physical properties of 3-lodophenol

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Compound of Interest		
Compound Name:	3-lodophenol	
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An In-depth Technical Guide on the Physical Properties of 3-lodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **3-lodophenol** (CAS No. 626-02-8), a key intermediate in organic synthesis and pharmaceutical chemistry.[1][2][3] The information is curated for professionals engaged in research and development, offering quantitative data, general experimental methodologies, and logical workflows.

## **Chemical Identity and Structure**

**3-lodophenol**, also known as m-iodophenol, is an aromatic organic compound consisting of a phenol ring substituted with an iodine atom at the meta-position.[4] This structure makes it a valuable precursor for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, where the iodine atom serves as an effective leaving group.[2]

- Molecular Formula: C<sub>6</sub>H<sub>5</sub>IO[1][4][5]
- IUPAC Name: 3-iodophenol[4][6]
- Synonyms: m-lodophenol, meta-lodophenol, m-Hydroxyiodobenzene[4][6]

# **Quantitative Physical Properties**



The physical characteristics of **3-lodophenol** are summarized in the tables below. Data has been compiled from various sources, and ranges are provided where variations exist in the literature.

**Table 1: General Physical Properties** 

Property	Value	Source(s)
Molecular Weight	220.01 g/mol	[1][2][5][7][8]
Appearance	Yellow-beige to gray crystalline powder, crystals, or chunks.	[1][2][3][5]
Melting Point	36.0 - 44 °C	[1][3][6][8][9][10][11]
Boiling Point	186 - 190 °C (at 100 mmHg)	[1][4][9]
Density	~1.867 g/cm³ (estimate)	[1][3]
Flash Point	>110 °C (>230 °F)	[1][3][8][11]
Vapor Pressure	0.00339 - 0.00616 mmHg (at 25 °C)	[1][7]
Refractive Index	1.669	[1][9]

**Table 2: Solubility and Acidity** 

Property Property	Value	Source(s)
Water Solubility	Slightly soluble.	[1][5][6]
Solvent Solubility	Soluble in Chloroform, Ethyl Acetate, and DMSO.	[1][3][5]
Acidity (pKa)	9.03 (at 25 °C)	[1][3][4]

# **Table 3: Spectral Data Summary**



Spectroscopy Type	Key Information	Source(s)
<sup>1</sup> H NMR	Spectra available, showing characteristic peaks for the aromatic protons.	[7][12]
<sup>13</sup> C NMR	Spectra available.	[13]
Infrared (IR)	Spectra available.	[7]
Mass Spectrometry (MS)	GC-MS data available, molecular ion peak consistent with molecular weight.	[7]
Enthalpy of Formation	Standard molar enthalpy of formation in the gaseous phase ( $\Delta fH_{m}^{0}$ ) is -(7.2 ± 2.1) kJ·mol <sup>-1</sup> .	[14]

# **Experimental Protocols for Property Determination**

While specific, detailed experimental records for the determination of every physical property of **3-lodophenol** are not publicly available, the following sections describe the standard, universally accepted methodologies that would be employed by researchers.

## **Melting Point Determination**

The melting point is determined to assess the purity of the crystalline solid. A common laboratory method is using a calibrated digital melting point apparatus.

#### Protocol:

- A small, dry sample of 3-lodophenol is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.



The temperature range is recorded from the point at which the first drop of liquid appears
to the point at which the entire sample has melted into a clear liquid. For **3-lodophenol**,
this is expected to be in the 36-44 °C range.[1][6][11]

# **Solubility Assessment**

Solubility is a qualitative or quantitative measure of a solute's ability to dissolve in a solvent. For a compound like **3-lodophenol**, its solubility in water and various organic solvents is a critical parameter for reaction and purification setup.

- Protocol (Qualitative):
  - Approximately 10-20 mg of 3-lodophenol is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethyl acetate, chloroform).
  - The mixture is agitated or vortexed at a controlled temperature (typically 25 °C).
  - The sample is visually inspected for dissolution. If the solid dissolves completely, it is
    deemed "soluble." If it remains undissolved, it is "insoluble." If a small amount dissolves, it
    is "slightly soluble." 3-lodophenol is slightly soluble in water but shows good solubility in
    solvents like chloroform and ethyl acetate.[1][3][5]

### pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. Potentiometric titration is a highly accurate method for its determination.

#### Protocol:

- A precise mass of 3-lodophenol is dissolved in a suitable solvent mixture (e.g., waterethanol) to create a solution of known concentration.
- A calibrated pH electrode is submerged in the solution, which is stirred continuously.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition of the titrant.

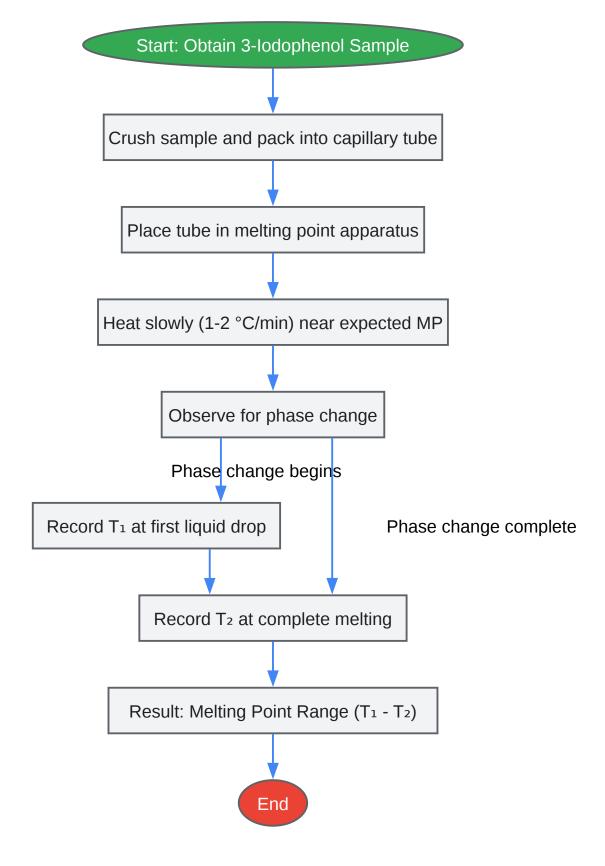


• A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point.

## **Visualized Workflows**

The following diagrams illustrate the logical flow of the experimental protocols described above.

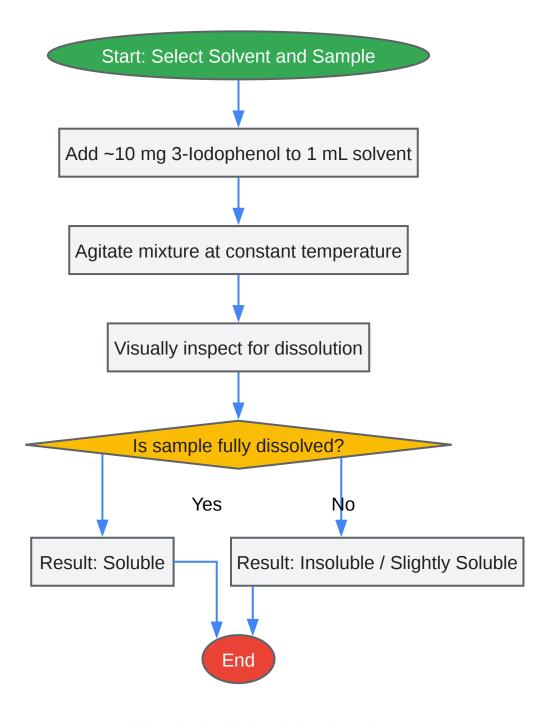




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Caption: Workflow for Melting Point Determination.

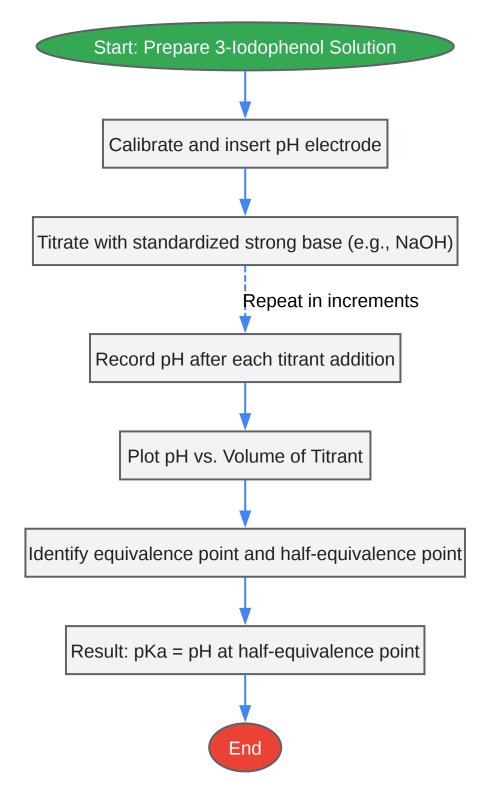




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Caption: Workflow for Qualitative Solubility Assessment.





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Caption: Workflow for pKa Determination via Titration.



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